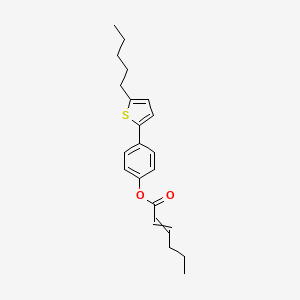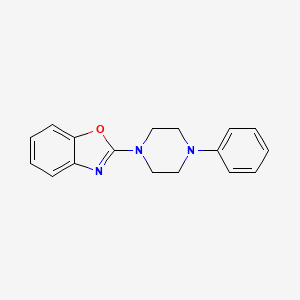
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that features a benzoxazole core linked to a phenyl-substituted piperazine moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a nanocatalyst under reflux conditions . Another method employs palladium-supported nanocatalysts for the one-pot synthesis of benzoxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Benzoxazole derivatives are used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry .
Biology: In biological research, these compounds are investigated for their potential as antimicrobial and antifungal agents .
Medicine: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- has shown promise in the development of anticancer drugs, particularly against breast, cervical, liver, skin, and lung cancer cell lines .
Industry: In the industrial sector, benzoxazole derivatives are utilized in the production of dyes, optical brighteners, and polymers .
Mecanismo De Acción
The mechanism of action of benzoxazole, 2-(4-phenyl-1-piperazinyl)- involves its interaction with various molecular targets and pathways. The planar benzene ring allows for π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors . This compound has been shown to inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Benzothiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazole derivatives: Contain an imidazole ring fused to a benzene ring.
Oxazole derivatives: Contain an oxazole ring without the benzene fusion.
Uniqueness: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propiedades
Número CAS |
205501-65-1 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2 |
Clave InChI |
YFVQVZNTOQROMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
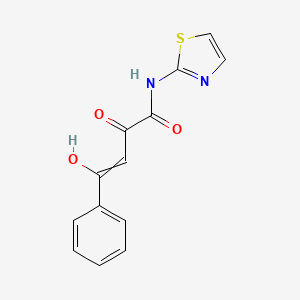
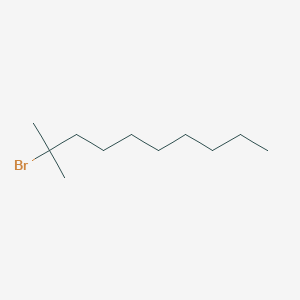
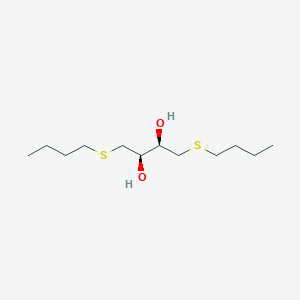
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
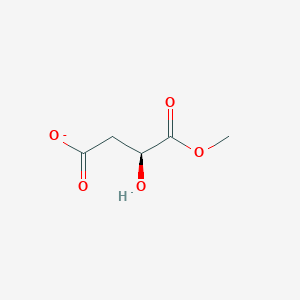


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
